molecular formula C15H15FN2O2 B1522650 3-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole CAS No. 1031615-08-3

3-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole

Cat. No.: B1522650
CAS No.: 1031615-08-3
M. Wt: 274.29 g/mol
InChI Key: FBSPICNSSVNHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole is a synthetic compound with the molecular formula C15H15FN2O2 and a molecular weight of 274.29 g/mol . This compound is characterized by the presence of a fluorophenyl group, a pyrrolidine ring, and an oxazole ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of 3-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole typically involves multiple steps, starting with the preparation of the pyrrolidine and oxazole rings. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of these rings. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity levels .

Chemical Reactions Analysis

3-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrrolidine ring play crucial roles in binding to these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar compounds include those with pyrrolidine and oxazole rings, such as:

3-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole stands out due to its unique combination of fluorophenyl, pyrrolidine, and oxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-10-8-13(17-20-10)15(19)18-7-3-6-14(18)11-4-2-5-12(16)9-11/h2,4-5,8-9,14H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSPICNSSVNHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC2C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
3-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
3-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
3-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole
Reactant of Route 5
3-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole
Reactant of Route 6
3-[2-(3-Fluorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.